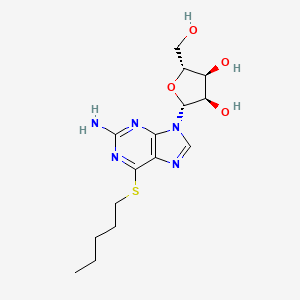![molecular formula C11H19NO2S B14404258 (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 87951-85-7](/img/structure/B14404258.png)
(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,2-Dimethyl-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic ring.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Ulotaront: An investigational antipsychotic with a unique mechanism of action.
Uniqueness
(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
87951-85-7 |
|---|---|
Fórmula molecular |
C11H19NO2S |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
(3R)-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c1-10(2)8(9(13)14)12-11(15-10)6-4-3-5-7-11/h8,12H,3-7H2,1-2H3,(H,13,14)/t8-/m1/s1 |
Clave InChI |
PXBMSKKQLUZLFO-MRVPVSSYSA-N |
SMILES isomérico |
CC1([C@H](NC2(S1)CCCCC2)C(=O)O)C |
SMILES canónico |
CC1(C(NC2(S1)CCCCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

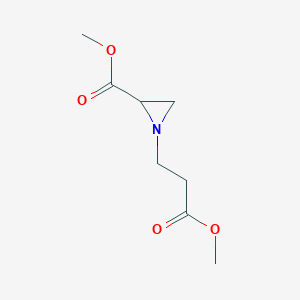
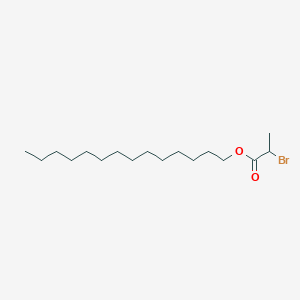
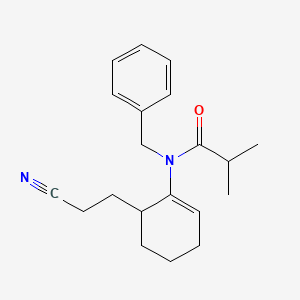
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

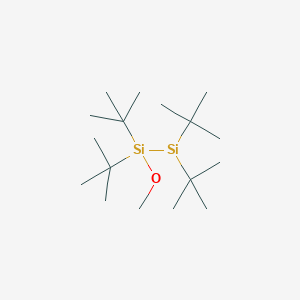
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)


